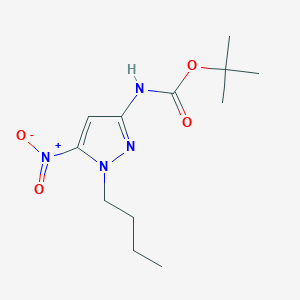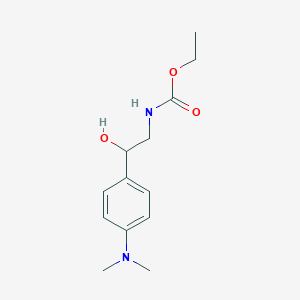
Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate, commonly known as EDC, is a carbamate insecticide that is widely used in agricultural practices. It is also used as a model compound in various scientific studies due to its unique chemical structure and properties.
科学的研究の応用
Cyclization-activated Prodrugs : Basic carbamates of 4-hydroxyanisole, including compounds structurally related to Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate, have been evaluated as progenitors of melanocytotoxic phenols. These compounds demonstrate a cyclization-activated prodrug mechanism, where the generation of the active drug is dependent on intramolecular cyclization-elimination reactions, not enzymatic cleavage (Saari et al., 1990).
Carcinogenicity Studies : The carcinogenic potential of ethyl carbamate, a chemical similar in structure to Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate, has been assessed. Ethyl carbamate has been identified as a frequent contaminant in fermented foods and beverages, leading to research on its carcinogenic effects (Baan et al., 2007).
Metabolism Studies : Research has been conducted on the metabolism of m-[(2-Dimethylamino) ethoxy] phenyl-N, N-dimethyl carbamate (Cui-Xing-An), a central anticholinesterase drug structurally related to Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate. This study focused on identifying the metabolites of this compound in rat urine (Li et al., 1989).
Chemical Synthesis and Applications : Research on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, a compound with a similar chemical structure, has been done to understand its synthesis and biological applications, particularly in antimitotic agents (Temple & Rener, 1992).
Directed Lithiation : The directed lithiation of compounds structurally related to Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate has been studied, highlighting the chemical transformations and synthetic potential of these compounds (Smith et al., 2013).
特性
IUPAC Name |
ethyl N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-4-18-13(17)14-9-12(16)10-5-7-11(8-6-10)15(2)3/h5-8,12,16H,4,9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQWBVODQHIMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C1=CC=C(C=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

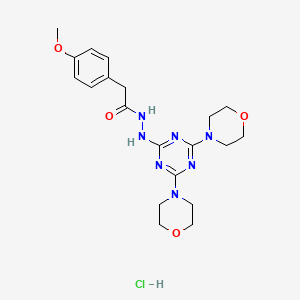
![Ethyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2668038.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2668039.png)
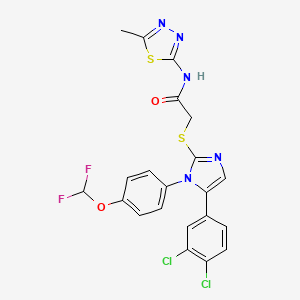
![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2668041.png)
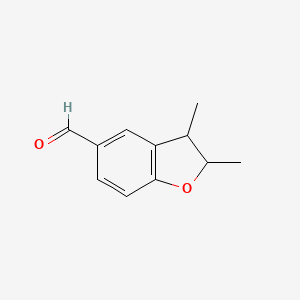
![Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2668045.png)
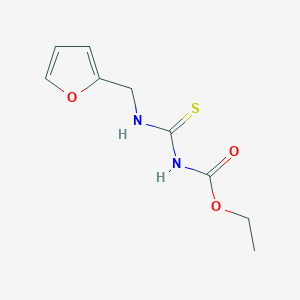
![methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2668050.png)
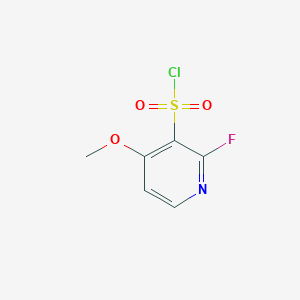
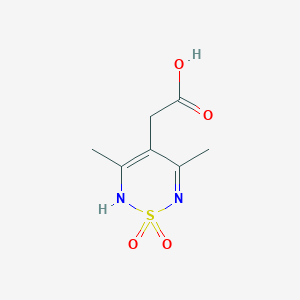

![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2668057.png)
